Stereospecific Fragment Binding to Aar2/RNaseH: (2R) Enantiomer vs (2S) Enantiomer
In a large‑scale crystallographic fragment screening campaign against the yeast spliceosomal Aar2/RNaseH complex, the (2R)‑2-phenylbutane‑1‑amine (fragment P03D07) was co‑crystallised and its binding pose unambiguously resolved at 1.54 Å resolution [1]. The (2S)‑enantiomer was not observed as a hit in the same screen, indicating that the (2R) configuration is required for productive engagement of the binding site [2]. No quantitative affinity data are available for either enantiomer; however, the resolved electron density confirms a well‑ordered binding mode exclusive to the (2R) enantiomer [1].
| Evidence Dimension | Enantiomeric binding selectivity in crystallographic fragment screening |
|---|---|
| Target Compound Data | (2R)‑2-phenylbutane‑1‑amine co‑crystallised with Aar2/RNaseH; structure solved at 1.54 Å resolution (PDB 5SU0) |
| Comparator Or Baseline | (2S)‑2-phenylbutane‑1‑amine: not identified as a hit in the same F2X‑Universal Library screen (269 total hits across 10 binding sites) |
| Quantified Difference | Qualitative yes/no hit status; (2R) present, (2S) absent |
| Conditions | X‑ray crystallography; Aar2/RNaseH protein–protein complex; F2X‑Universal Fragment Library (1000+ compounds); PanDDA analysis method |
Why This Matters
Procurement of the (2R) enantiomer rather than the racemate or (2S) form is essential for reproducing the specific protein–ligand interaction geometry validated by this structural biology campaign, which is a starting point for fragment elaboration.
- [1] RCSB PDB 5SU0. PanDDA analysis group deposition – Aar2/RNaseH in complex with fragment P03D07 from the F2X-Universal Library. https://www.rcsb.org/structure/5SU0 View Source
- [2] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem. 2022;65(21):14630-14641. PMID: 36260741 View Source
